磺基-Cy7-酸

描述

Cy7 is a fluorescent dye used in a variety of applications in the biomedical field, including imaging, diagnostics, and research. Cy7 is a small molecule that has been used in a number of different areas of research, including cell biology, biochemistry, and genetics. It is a member of the cyanine dye family and has a unique set of properties that make it an attractive choice for many applications.

科学研究应用

生物学应用

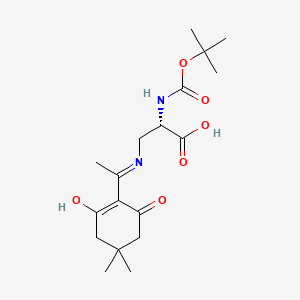

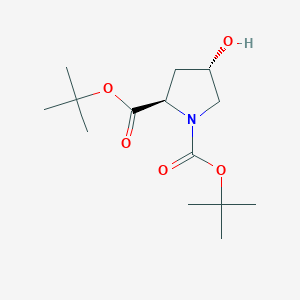

Cy7 由于其独特的结构和吸引人的近红外 (NIR) 光物理性质,在生物学应用领域引起了广泛关注 {svg_1}. 总结了不同修饰位点对这类染料的吸收特性、光稳定性、斯托克斯位移、荧光特性、水溶性以及单线态氧生成效率的影响 {svg_2}.

癌症治疗诊断

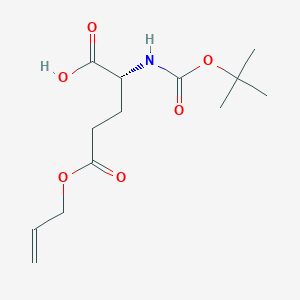

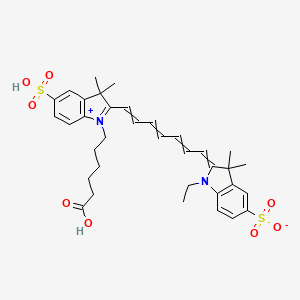

Cy7 在非侵入性治疗领域得到广泛认可,该治疗可以通过近红外荧光 (NIRF) 成像、光热疗法 (PTT) 和光动力疗法 (PDT) 来“检测”和“杀死”肿瘤细胞 {svg_3}. 它具有优异的肿瘤靶向能力、高量子产率、低组织自发荧光、长吸收波长和低背景干扰 {svg_4}.

基于纳米探针的联合治疗

Cy7 通过存在多功能纳米粒子,在癌症治疗诊断中更易获得并具有优异的性能,能够同时实现多模式成像和联合治疗 {svg_5}. 近年来,该应用为 Cy7 在癌症 NIRF 成像、光疗和基于纳米探针的联合治疗方面的应用提供了更广阔的范围 {svg_6}.

生物分子标记

Cy7 是一种常用的荧光染料,可用于标记核酸、蛋白质、抗体、肽、纳米粒子等 {svg_7}. 普通 Cy7 的水溶性较低,因此在水相标记反应体系中需要使用有机共溶剂 {svg_8}.

七甲川菁染料的优化和改进

介绍了相应染料在生物学应用领域的应用开发,将为今后七甲川菁染料的优化和改进提供参考 {svg_9}.

肿瘤检测

Cy7 近年来受到了广泛的研究关注。 传统的菁染料,如吲哚菁绿 (ICG),作为美国食品药品监督管理局批准的唯一用于临床的近红外 (NIR) 光学标记物,仍然存在这些局限性:光稳定性有限、血浆蛋白结合率高、荧光量子产率中等、血液半衰期短、肝脏摄取快以及缺乏肿瘤靶向特异性 {svg_10}.

作用机制

Target of Action

Sulfo-Cy7-acid, also known as Cy7, is primarily used as a fluorescence labeling agent . Its primary targets are biomolecules such as proteins, antibodies, peptides, and oligonucleotides . These biomolecules play crucial roles in various biological processes, and labeling them with Cy7 allows for their detection and tracking.

Mode of Action

Cy7 interacts with its targets through a process known as fluorescent labeling . This involves the covalent attachment of the Cy7 dye to the biomolecule of interest. The dye can then be excited by specific wavelengths of light, and it emits light at a different wavelength. This emitted light can be detected and used to track the biomolecule .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Cy7 would largely depend on the properties of the biomolecule it is attached toInstead, it is covalently attached to a biomolecule and then follows the same pharmacokinetic profile as that biomolecule .

Result of Action

The primary result of Cy7’s action is the fluorescent labeling of target biomolecules . This allows for the visualization and tracking of these biomolecules under specific wavelengths of light.

Action Environment

The action, efficacy, and stability of Cy7 can be influenced by various environmental factors. For instance, the fluorescence of Cy7 is dependent on the pH and temperature of the environment . Furthermore, the presence of other molecules can also affect the fluorescence. For example, the presence of certain ions or other fluorescent molecules can cause quenching or enhancement of fluorescence . Therefore, careful control of the experimental conditions is necessary when using Cy7 for fluorescent labeling.

属性

IUPAC Name |

2-[7-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]hepta-2,4,6-trienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H42N2O8S2/c1-6-36-29-20-18-25(46(40,41)42)23-27(29)34(2,3)31(36)15-11-8-7-9-12-16-32-35(4,5)28-24-26(47(43,44)45)19-21-30(28)37(32)22-14-10-13-17-33(38)39/h7-9,11-12,15-16,18-21,23-24H,6,10,13-14,17,22H2,1-5H3,(H2-,38,39,40,41,42,43,44,45) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZWUESRDTYLNDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H42N2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。